N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Molecular Formula: C${20}$H${16}$N$_{6}$OS Molecular Weight: 388.4 g/mol CAS Number: 1211669-58-7 This compound features a 2,3-dihydroimidazo[2,1-b]thiazole core linked to a phenyl group via a carboxamide bridge. The 2-phenyl-1,2,3-triazole moiety is appended to the carboxamide nitrogen, distinguishing it from structurally related molecules. Its synthesis and characterization are inferred from spectral data (e.g., NMR, HRMS) similar to other imidazo[2,1-b]thiazole derivatives .
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6OS/c27-19(17-12-21-26(24-17)16-4-2-1-3-5-16)22-15-8-6-14(7-9-15)18-13-25-10-11-28-20(25)23-18/h1-9,12-13H,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPNZNXBPGNDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with the imidazo[2,1-b][1,3]thiazole ring system have been associated with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents.
Mode of Action
It’s known that the imidazo[2,1-b][1,3]thiazole system, which is a part of this compound, is assembled based on the reaction of (2 z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The outcome of this reaction depends on the structure of the starting bromo ketone.
Biochemical Pathways
Compounds with similar structures have shown to exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity.
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
Structural Features
The compound is characterized by the presence of:
- Imidazo[2,1-b]thiazole ring
- 1,2,3-triazole moiety
- Phenyl groups
These structural components contribute to its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Research indicates that derivatives of triazole and thiazole compounds often exhibit significant anticancer activity. The imidazo[2,1-b]thiazole component is particularly noted for its role in targeting cancer cells. For instance:
- A study demonstrated that similar triazole derivatives showed IC50 values against various cancer cell lines ranging from 6.2 µM to 43.4 µM .
- The dual functionality of the compound may enhance its efficacy as a multi-targeted therapeutic agent compared to other singularly active compounds .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole-thiazole hybrids have been investigated for their ability to inhibit microbial growth:
- Compounds with similar structures have shown effectiveness against bacterial strains and fungi .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Imidazo[2,1-b]thiazole core : This involves cyclization reactions using appropriate precursors.
- Introduction of Phenyl Groups : Electrophilic aromatic substitution is commonly used.
- Formation of the Triazole Moiety : Often achieved through "Click" chemistry or other cyclization methods.
Inhibition Studies
A series of studies have evaluated the inhibitory potential of related triazole compounds on enzymes such as carbonic anhydrase-II:
Structure-Activity Relationship (SAR)
Preliminary SAR analyses suggest that the presence of polar groups in the triazole derivatives enhances their biological activity:
- Molecular docking studies indicated favorable binding interactions with active site residues of target enzymes .
Comparative Analysis with Similar Compounds
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Pyridine ring instead of thiazole | Anticancer activity |
| Benzothiazoles | Similar thiazole structure | Antimicrobial properties |
| 5-Arylthioimidazoles | Contains an imidazole ring | Antiviral activity |
Scientific Research Applications
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a complex organic compound with imidazo[2,1-b]thiazole derivatives. It features multiple heterocyclic moieties, including an imidazo[2,1-b]thiazole ring and a pyridazine ring, that contribute to its potential biological activity and diverse pharmacological applications.
Classification
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide can be classified as a pharmaceutical intermediate because of its structural complexity and the presence of biologically active subunits. Its classification falls within medicinal chemistry, particularly in the development of anticancer and antiviral agents.
Properties
The physical and chemical properties of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol -6 -yl)phenyl)-4-(6 -oxo -3 - (thiophen - 2 - yl)pyridazin - 1(6H)- yl)butanamide are significant for its application in medicinal chemistry. Relevant data from solubility studies can guide formulation strategies for drug delivery.
Scientific Uses
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol -6 - yl)phenyl)-4 - (6 - oxo - 3 - (thiophen - 2 - yl)pyridazin - 1(6H)- yl)butanamide has potential applications in several scientific fields:
- Medicinal Chemistry The compound is used in the development of anticancer and antiviral agents.
- Drug Delivery: Solubility studies guide formulation strategies for drug delivery.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[2,1-b]thiazole and related heterocyclic derivatives. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations :
- The target compound’s 2,3-dihydroimidazo[2,1-b]thiazole core is distinct from imidazo[2,1-b]oxazole (Delamanid, PA-824) and imidazo[2,1-b][1,3,4]thiadiazole (). Thiazole-containing cores may enhance electron-rich interactions with biological targets compared to oxazole derivatives .
Fluorinated substituents (e.g., ND-11564, Delamanid) often improve bioavailability and target affinity .
Enzyme Modulation: SRT1720’s SIRT1 agonism highlights the role of imidazo[2,1-b]thiazole derivatives in metabolic regulation, suggesting possible repurposing avenues for the target molecule . Anticancer Potential: Compound 185’s apoptosis-inducing activity in glioblastoma models underscores the therapeutic relevance of carboxamide-linked imidazo[2,1-b]thiazoles .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes analogous to ND-series derivatives (e.g., coupling of preformed heterocycles with substituted anilines), as described in . However, the triazole moiety may require specialized cyclization strategies .
Q & A
Q. What are the common synthetic routes for preparing N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Condensation reactions between heterocyclic amines and activated carbonyl derivatives (e.g., thiazole or triazole precursors).
- Cyclization steps under reflux conditions (e.g., ethanol/acetic acid) to form fused heterocycles .
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the phenyltriazole moiety .
Characterization includes:
- Spectroscopic methods :
- 1H/13C NMR to confirm regiochemistry and purity (e.g., distinguishing imidazo-thiazole protons at δ 7.2–8.5 ppm) .
- HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 463.12) .
- Melting point analysis (e.g., 180–182°C for triazepine analogs) to assess crystallinity .
Q. Table 1: Example Synthesis Conditions from Literature
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 h, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond at acidic pH) .
- Thermal stability : Use TGA/DSC to monitor decomposition temperatures (e.g., >200°C suggests suitability for high-temperature reactions) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track changes via UV spectroscopy (e.g., λmax shifts indicate photodegradation) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for imidazo-thiazole-triazole hybrids?
Methodological Answer:
- Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps .
- Machine learning (ML) : Train models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions (e.g., ICReDD’s workflow reduces trial-and-error experimentation) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis of high-affinity analogs .
Case Study : ’s HgO-mediated cyclization (42–62% yield) could be optimized using ML to identify alternative oxidizing agents (e.g., I2/TEA) for improved efficiency .
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
- Dose-response assays : Compare IC50 values (e.g., antimicrobial activity in triazolo-thiadiazoles varies with substituent electronegativity) .
- Structural validation : Re-characterize disputed compounds via X-ray crystallography (e.g., confirm regiochemistry in ’s imidazo-thiazole derivatives) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., CF3 groups enhance metabolic stability but reduce solubility) .
Example : A compound with a 4-fluorophenyl group () may show higher antiviral activity than non-halogenated analogs due to improved membrane permeability .
Q. What strategies improve selectivity in targeting enzymes (e.g., acetylcholinesterase) while minimizing off-target effects?
Methodological Answer:
- Fragment-based drug design : Replace bulky substituents (e.g., trimethoxybenzamido groups in ) with smaller moieties to reduce steric hindrance .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to optimize enthalpic contributions (e.g., hydrogen bonding vs. hydrophobic interactions) .
- Proteomic profiling : Use kinome-wide screening to identify off-target kinase inhibition .
Q. How are structure-activity relationships (SARs) systematically explored for this compound class?
Methodological Answer:
- Analog libraries : Synthesize derivatives with systematic substitutions (e.g., varying aryl groups at the 4-position of the triazole) .
- 3D-QSAR models : Align compounds in a pharmacophore space to correlate substituents (e.g., electron-withdrawing groups) with activity .
- Cellular assays : Test cytotoxicity (e.g., IC50 in HepG2 cells) and selectivity indices (e.g., therapeutic window) .
Q. Table 2: Hypothetical SAR Trends Based on Evidence
Q. What analytical methods validate purity in compounds with complex heterocyclic frameworks?
Methodological Answer:
- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to separate regioisomers (e.g., triazole vs. tetrazole byproducts) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in fused-ring systems (e.g., imidazo-thiazole protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
